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molecular formula C7H13NO2 B1337872 Ethyl (allylamino)acetate CAS No. 3182-79-4

Ethyl (allylamino)acetate

Cat. No. B1337872
M. Wt: 143.18 g/mol
InChI Key: JZXVIASGAMNRDD-UHFFFAOYSA-N
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Patent
US08013170B2

Procedure details

A solution of ethyl bromoacetate 52 (3 g, 18.0 mmol) in dry tetrahydrofuran (20 cm3) was added dropwise to an ice-cold solution of allylamine 53 (2.05 g, 36 mmol) in dry tetrahydrofuran (20 cm3) over 3 min. The solution was stirred at 0° C. for 2.5 h (a white precipitate was observed after 2 h), concentrated in vacuo and suspended in diethyl ether. The white suspension was filtered through Celite™ and the solvent removed to yield the crude product which was purified by chromatography (silica gel, 1:1, hexane:ethyl acetate) to give alkene 54 (1.209 g, 47%) as a light yellow oil: δH (300 MHz; CDCl3; Me4Si) 1.17 (3H, t, J 7.1, OCH2CH3), 1.70 (1H, br s, N—H), 3.16 [211, d, J 5.9, CH2(allyl)], 3.28 (2H, s, CH2Gly), 4.08 (2H, q, J 7.1, OCH2CH3), 4.98-5.12 (2H, m, ═CH2) and 5.70-5.85 (1H, m, C(H)═CH2); δC (75 MHz; CDCl3) 13.9 (CH3, OCH2CH3), 49.7 (CH2), 51.6 (CH2), 60.4 (CH2, OCH2CH3), 116.2 (CH2, ═CH2), 135.9 (CH, C(H)═CH2) and 172.2 (quat., CO).
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
47%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH2:8]([NH2:11])[CH:9]=[CH2:10]>O1CCCC1>[CH2:6]([O:5][C:3](=[O:4])[CH2:2][NH:11][CH2:8][CH:9]=[CH2:10])[CH3:7]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.05 g
Type
reactant
Smiles
C(C=C)N
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 2.5 h (a white precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was observed after 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
), concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The white suspension was filtered through Celite™
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
to yield the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography (silica gel, 1:1, hexane:ethyl acetate)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)OC(CNCC=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.209 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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